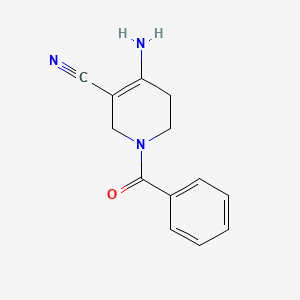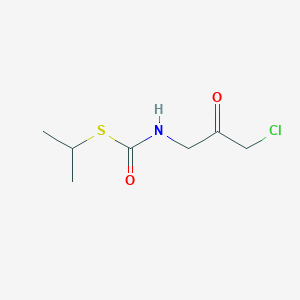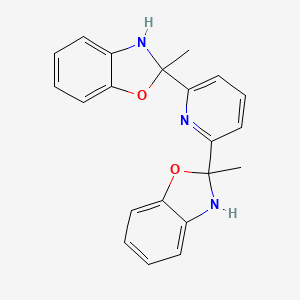
2,2'-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) is a complex organic compound that features a pyridine ring flanked by two benzoxazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) typically involves the reaction of pyridine-2,6-dicarboxylic acid with 2-amino-2-methyl-1,3-benzoxazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials into the target compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The benzoxazole rings can participate in substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole), each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as a fluorescent probe for detecting biological molecules and monitoring biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) involves its interaction with molecular targets through coordination bonds, hydrogen bonding, and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Pyridine-2,6-diyl)bis(benzoxazole): Lacks the methyl groups present in 2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole), resulting in different chemical properties.
2,2’-(Pyridine-2,6-diyl)bis(2-phenyl-2,3-dihydro-1,3-benzoxazole): Contains phenyl groups instead of methyl groups, leading to variations in reactivity and applications.
Uniqueness
2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) is unique due to the presence of methyl groups on the benzoxazole rings, which influence its chemical reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Eigenschaften
CAS-Nummer |
60994-19-6 |
|---|---|
Molekularformel |
C21H19N3O2 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-methyl-2-[6-(2-methyl-3H-1,3-benzoxazol-2-yl)pyridin-2-yl]-3H-1,3-benzoxazole |
InChI |
InChI=1S/C21H19N3O2/c1-20(23-14-8-3-5-10-16(14)25-20)18-12-7-13-19(22-18)21(2)24-15-9-4-6-11-17(15)26-21/h3-13,23-24H,1-2H3 |
InChI-Schlüssel |
GAERBGYIUZMPMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NC2=CC=CC=C2O1)C3=NC(=CC=C3)C4(NC5=CC=CC=C5O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)
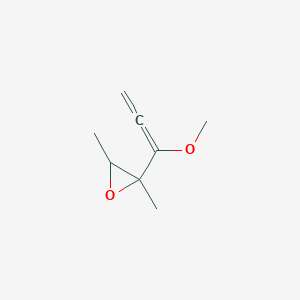
![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)
![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)
![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)
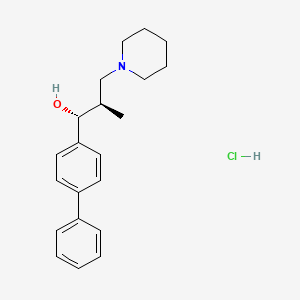

![Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14596312.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
